molecular formula C18H28N4O2 B5570786 2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5570786
M. Wt: 332.4 g/mol
InChI Key: SRGAIFCXPKWHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a compound that falls within the broader category of diazaspirodecane derivatives. These compounds have been studied for various potential pharmacological activities, including antihypertensive and antimicrobial effects.

Synthesis Analysis

The synthesis of diazaspirodecane derivatives involves various chemical pathways. For instance, Caroon et al. (1981) described the preparation of similar compounds for screening as antihypertensive agents (Caroon et al., 1981). Similarly, Farag et al. (2008) detailed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspirodecane derivatives can be complex, involving various stereoisomers and cyclic structures. Mori and Ikunaka (1984) synthesized different stereoisomers of a related compound, providing insights into the stereochemical aspects of these molecules (Mori & Ikunaka, 1984).

Chemical Reactions and Properties

Diazaspirodecane derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, Georgiadis (1986) explored the hydrogenolysis of related compounds, revealing insights into their chemical reactivity (Georgiadis, 1986).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and characterization studies, like those by Singh et al. (2014), often provide data on these physical aspects (Singh et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the potential applications of diazaspirodecane derivatives. Studies like Shukla et al. (2016) offer insights into the chemical properties by examining specific interactions and reactivities of similar compounds (Shukla et al., 2016).

Scientific Research Applications

Antihypertensive Activity

  • The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents have been documented. Some compounds demonstrated activity as alpha-adrenergic blockers, with variations in their selectivity towards alpha 1- or alpha 2-adrenoceptors. This suggests their potential utility in the development of antihypertensive medications (Caroon et al., 1981).

NK2 Receptor Antagonism

  • Research on spiropiperidines as non-peptide tachykinin NK2 receptor antagonists has shown that certain derivatives, such as 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, exhibit potent antagonist activity in guinea pig trachea, indicating their potential in treating respiratory conditions (Smith et al., 1995).

Structural Analysis

  • The crystal structure of related compounds has been studied to understand their molecular configurations and interactions. For instance, the structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate reveals insights into its molecular geometry, which could inform the design of new compounds with enhanced pharmacological properties (Gelli et al., 1994).

Synthesis of Diazaspiro Derivatives

  • The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives demonstrates the versatility of these compounds in chemical synthesis, potentially leading to novel pharmaceuticals (Farag et al., 2008).

properties

IUPAC Name

2-ethyl-8-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-5-20-12-18(11-15(20)23)7-9-21(10-8-18)17(24)16-13(3)19-22(6-2)14(16)4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGAIFCXPKWHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=C(N(N=C3C)CC)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.